molecular formula C9H11NO2 B13062717 2-(2-Methylpyridin-4-yl)propanoic acid

2-(2-Methylpyridin-4-yl)propanoic acid

Cat. No.: B13062717
M. Wt: 165.19 g/mol
InChI Key: ARCJTLHPBOOODL-UHFFFAOYSA-N
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Description

2-(2-Methylpyridin-4-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the 2-position and a propanoic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyridin-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2-Methylpyridin-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or influence cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Methylpyridin-4-yl)propanoic acid include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(2-methylpyridin-4-yl)propanoic acid

InChI

InChI=1S/C9H11NO2/c1-6-5-8(3-4-10-6)7(2)9(11)12/h3-5,7H,1-2H3,(H,11,12)

InChI Key

ARCJTLHPBOOODL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(C)C(=O)O

Origin of Product

United States

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